N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
Brand Name: Vulcanchem
CAS No.: 1038376-18-9
VCID: VC3429954
InChI: InChI=1S/C14H23NO/c1-4-9-15-10-11-16-14-8-6-5-7-13(14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
SMILES: CCCNCCOC1=CC=CC=C1C(C)C
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

CAS No.: 1038376-18-9

Cat. No.: VC3429954

Molecular Formula: C14H23NO

Molecular Weight: 221.34 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine - 1038376-18-9

Specification

CAS No. 1038376-18-9
Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
IUPAC Name N-[2-(2-propan-2-ylphenoxy)ethyl]propan-1-amine
Standard InChI InChI=1S/C14H23NO/c1-4-9-15-10-11-16-14-8-6-5-7-13(14)12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Standard InChI Key ZFKBVMRHXFCPFY-UHFFFAOYSA-N
SMILES CCCNCCOC1=CC=CC=C1C(C)C
Canonical SMILES CCCNCCOC1=CC=CC=C1C(C)C

Introduction

Chemical Identity and Basic Properties

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is defined by specific chemical identifiers that establish its molecular identity. The compound is characterized by a secondary amine connected to a phenoxy group through an ethylene linker.

ParameterValue
Chemical NameN-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
CAS Registry Number1038376-18-9
Molecular FormulaC₁₄H₂₃NO
Molecular Weight221.34 g/mol
Commercial PurityMinimum 95%
SMILES NotationCCCNCCOC1=CC=CC=C1C(C)C

The molecular structure consists of an aromatic ring with an isopropyl substituent at the 2-position, connected via an oxygen atom to an ethylene chain, which then links to a secondary amine with a propyl group. This arrangement creates a molecule with both hydrophobic regions (isopropyl and propyl groups) and hydrophilic features (amine functionality) .

Structural Analysis and Chemical Features

Functional Groups and Molecular Architecture

The chemical properties and reactivity of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine are governed by its functional groups and their spatial arrangement:

The integration of these functional groups results in a molecule with amphiphilic character, combining lipophilic aromatic and alkyl regions with a hydrophilic amine group. This arrangement influences the compound's solubility profile, making it likely soluble in organic solvents while potentially showing limited water solubility except under acidic conditions .

Structural Comparison with Related Compounds

Comparing N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine with structurally similar compounds provides insights into its expected properties:

Structural AnalogKey Structural DifferenceExpected Effect on Properties
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanaminetert-butyl group instead of propyl on amineIncreased steric hindrance around nitrogen; potentially altered basicity; higher molecular weight (235.36 vs. 221.34 g/mol)
N-Ethyl-2-phenylpropan-1-amineDirect attachment of amine to carbon chain without phenoxy linkageDifferent spatial arrangement; altered hydrophilic/hydrophobic balance; different conformational flexibility
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyanilineSubstitution pattern on aromatic rings; presence of methoxy groupDifferent electronic distribution; altered hydrogen bonding pattern; potentially different reactivity profile

These structural comparisons highlight the unique features of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine and provide context for understanding its chemical behavior and potential applications.

SupplierProduct ReferenceStatusQuantityAdditional Information
CymitQuimica3D-NRB37618Discontinued5gMinimum purity 95%
TH SciTS114724Not specifiedNot specifiedNot provided
Santa Cruz BiotechnologyNot specifiedNot specifiedNot specifiedListed in product catalog
Huateng ScienceCatalog ID: 2045256Not specifiedNot specifiedListed among amine compounds

The discontinued status from CymitQuimica suggests either limited commercial demand or potential replacement by compounds with similar or improved properties. The compound appears to have been primarily synthesized for research purposes rather than large-scale industrial applications .

Physical and Chemical Properties

Predicted Physical Properties

Based on its molecular structure, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine would likely exhibit the following physical properties:

PropertyPredicted CharacteristicRationale
Physical state at room temperatureLikely a colorless to pale yellow liquid or low-melting solidBased on molecular weight and expected intermolecular forces
Solubility in organic solventsGood solubility in ethanol, methanol, chloroform, dichloromethane, and other organic solventsPresence of both hydrophobic groups and a polar amine functional group
Solubility in waterLimited solubility in neutral water; improved solubility in acidified waterSecondary amine can be protonated in acidic conditions, enhancing water solubility
Vapor pressureRelatively lowDue to molecular weight and potential for hydrogen bonding
Boiling pointExpected to be >200°C at atmospheric pressureBased on molecular weight and functional groups present

These predictions are based on general chemical principles and comparisons with compounds of similar structural features, as specific experimental data for this compound is limited in the available literature.

Chemical Reactivity

The structure of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine suggests several important aspects of chemical reactivity:

Acid-Base Properties

The secondary amine functional group confers basic properties to the molecule:

  • Expected to act as a Brønsted-Lowry base with a pKa value of the conjugate acid likely in the range of 10-11, typical for secondary alkylamines

  • Forms ammonium salts when treated with acids, which would alter solubility profiles and crystallization behavior

  • The nitrogen lone pair could participate in coordination chemistry with suitable metal ions

Analytical Characterization

While comprehensive analytical data for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is limited in the available literature, standard analytical techniques would be expected to yield the following characteristic results:

Analytical MethodExpected Key Features
¹H NMR SpectroscopySignals for aromatic protons (δ ~7.0-7.5 ppm); methyl groups of isopropyl (doublet, δ ~1.0-1.5 ppm); methine of isopropyl (multiplet, δ ~2.5-3.5 ppm); methylene protons adjacent to oxygen and nitrogen (multiplets, δ ~3.5-4.5 ppm); propyl chain protons (multiple signals, δ ~0.8-1.8 ppm); N-H proton (broad singlet, variable position)
¹³C NMR SpectroscopySignals for aromatic carbons (δ ~115-155 ppm); methylene carbons of ethyl bridge (δ ~65-70 ppm for C-O, δ ~45-50 ppm for C-N); isopropyl carbons (methine ~25-30 ppm, methyls ~20-25 ppm); propyl chain carbons (multiple signals, δ ~10-45 ppm)
IR SpectroscopyN-H stretching (~3300-3500 cm⁻¹); C-H stretching (aromatic ~3030 cm⁻¹, aliphatic ~2850-2950 cm⁻¹); C-O stretching (~1200-1250 cm⁻¹); aromatic ring vibrations (~1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 221; fragmentation pattern likely showing cleavage at C-N and C-O bonds

These predicted spectroscopic properties would be valuable for confirming the identity and purity of synthesized N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine.

Future Research Directions

Several research avenues would significantly enhance understanding of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine:

Comprehensive Physical Characterization

A systematic study of physical properties would provide valuable data:

  • Determination of precise melting/boiling points

  • Measurement of octanol-water partition coefficient

  • Crystal structure analysis if crystalline form can be obtained

  • Thermal stability studies

These fundamental physical parameters would provide a more complete profile of the compound's behavior under various conditions.

Synthetic Methodology Development

Research into efficient synthesis routes would be beneficial:

  • Optimization of reaction conditions for high yield and purity

  • Development of green chemistry approaches to its preparation

  • Investigation of scalable synthetic methods

Improved synthetic methods could potentially revive commercial interest in the compound if valuable applications are identified.

Structure-Activity Relationship Studies

Exploring the relationship between chemical structure and biological activity:

  • Synthesis and testing of structural analogs with systematic variations

  • Evaluation of binding to relevant biological targets

  • Computational modeling of molecular interactions

Such studies could reveal previously unexplored applications for this compound class.

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